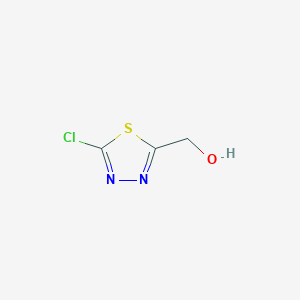

5-Chloro-1,3,4-thiadiazole-2-methanol

Description

The exact mass of the compound 5-Chloro-1,3,4-thiadiazole-2-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-1,3,4-thiadiazole-2-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3,4-thiadiazole-2-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOMHENBFNSUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669445 | |

| Record name | (5-Chloro-1,3,4-thiadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912669-58-0 | |

| Record name | (5-Chloro-1,3,4-thiadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1,3,4-thiadiazole-2-methanol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 5-Chloro-1,3,4-thiadiazole-2-methanol, a heterocyclic compound of significant interest to researchers and drug development professionals. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] This document details a multi-step synthesis, commencing from readily available starting materials and proceeding through key intermediates. Each step is accompanied by a thorough explanation of the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of novel heterocyclic entities for pharmaceutical and agrochemical research.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The unique electronic and structural features of the thiadiazole ring allow for diverse interactions with biological targets. The incorporation of a chloro-substituent and a methanol group at the 5- and 2-positions, respectively, is anticipated to modulate the compound's physicochemical properties and biological activity, making 5-Chloro-1,3,4-thiadiazole-2-methanol a valuable target for synthesis and further investigation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 5-Chloro-1,3,4-thiadiazole-2-methanol, suggests a multi-step approach starting from a suitably substituted 2-amino-1,3,4-thiadiazole. The proposed synthetic strategy is outlined below and hinges on the well-established reactivity of the 2-amino-1,3,4-thiadiazole scaffold.

Figure 1: Retrosynthetic analysis of 5-Chloro-1,3,4-thiadiazole-2-methanol.

The forward synthesis will therefore proceed through the following key transformations:

-

Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole: Cyclization of thiosemicarbazide with a suitable chloro-substituted C1 synthon.

-

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the 2-amino group to a 2-cyano group.

-

Hydrolysis: Conversion of the 2-cyano group to a 2-carboxylic acid.

-

Reduction: Reduction of the 2-carboxylic acid to the target 2-methanol derivative.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives.[3] In this protocol, we propose the use of a suitable chloro-substituted starting material to introduce the desired chlorine atom at the 5-position. A plausible approach involves the reaction of thiosemicarbazide with a chloro-substituted acyl chloride or carboxylic acid in the presence of a dehydrating agent.

Protocol 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1.0 eq) and a suitable chloro-substituted carboxylic acid (e.g., chloroacetic acid, 1.1 eq).

-

Reagent Addition: Carefully add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-5-chloro-1,3,4-thiadiazole.

Causality and Expertise: The choice of a strong dehydrating agent like POCl₃ or H₂SO₄ is crucial for promoting the cyclization of the intermediate thiosemicarbazone to the thiadiazole ring. The acidic conditions facilitate the dehydration process, leading to the formation of the aromatic heterocyclic system. Careful control of the temperature during the addition of the acid is necessary to manage the exothermic nature of the reaction.

Step 2: Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into various functionalities, including a cyano group, via a diazonium salt intermediate.[4] This reaction is well-suited for the transformation of 2-amino-1,3,4-thiadiazoles.

Protocol 2: Sandmeyer Cyanation

-

Diazotization: Dissolve 2-amino-5-chloro-1,3,4-thiadiazole (1.0 eq) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-chloro-1,3,4-thiadiazole-2-carbonitrile.

Trustworthiness and Self-Validation: The success of the Sandmeyer reaction is highly dependent on maintaining a low temperature during the diazotization step to prevent the decomposition of the unstable diazonium salt. The formation of the diazonium salt can be qualitatively monitored by the disappearance of the starting amine (e.g., by TLC). The evolution of nitrogen gas during the cyanation step is a clear indicator that the reaction is proceeding.

Step 3: Hydrolysis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile to the Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[5][6][7] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the chloro-substituent under strongly basic conditions.

Protocol 3: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloro-1,3,4-thiadiazole-2-carbonitrile (1.0 eq) in a mixture of a strong acid (e.g., 50% sulfuric acid) and water.

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC until the starting nitrile is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product can be further purified by recrystallization if necessary.

Mechanistic Insight: The hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom. A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium salt under the reaction conditions.

Step 4: Reduction of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid to 5-Chloro-1,3,4-thiadiazole-2-methanol

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice for this transformation.[8][9][10]

Protocol 4: LiAlH₄ Reduction

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reagent Addition: Dissolve 5-chloro-1,3,4-thiadiazole-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.

-

Purification: Filter the mixture and wash the precipitate with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product, 5-chloro-1,3,4-thiadiazole-2-methanol.

Expertise and Safety: LiAlH₄ reacts violently with water and other protic solvents, so all glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.[8] The quenching procedure must be performed with extreme caution due to the evolution of hydrogen gas. The Fieser workup is a reliable method for safely destroying excess hydride and facilitating the isolation of the alcohol product.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Thiosemicarbazide and a chloro-substituted carboxylic acid | 2-Amino-5-chloro-1,3,4-thiadiazole | POCl₃ or H₂SO₄ | 60-80 |

| 2 | 2-Amino-5-chloro-1,3,4-thiadiazole | 5-Chloro-1,3,4-thiadiazole-2-carbonitrile | NaNO₂, HCl, CuCN, NaCN | 50-70 |

| 3 | 5-Chloro-1,3,4-thiadiazole-2-carbonitrile | 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid | H₂SO₄, H₂O | 80-95 |

| 4 | 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid | 5-Chloro-1,3,4-thiadiazole-2-methanol | LiAlH₄, THF | 70-90 |

Experimental Workflow Diagram

Figure 2: Synthetic workflow for 5-Chloro-1,3,4-thiadiazole-2-methanol.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound multi-step synthesis of 5-Chloro-1,3,4-thiadiazole-2-methanol. By leveraging well-established synthetic transformations, including thiadiazole ring formation, Sandmeyer reaction, nitrile hydrolysis, and carboxylic acid reduction, this guide provides researchers with a practical roadmap for accessing this valuable heterocyclic compound. The detailed protocols, mechanistic insights, and emphasis on safety and experimental causality are intended to empower chemists in their pursuit of novel molecular entities with potential applications in drug discovery and development.

References

-

Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). An acid-catalyzed regioselective cyclization reaction of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles. The Journal of Organic Chemistry, 88(17), 11486–11496. [Link]

-

Al-Ghorbani, M., Chebil, A., Al-Ahmary, Z. M., El-Shishtawy, R. M., Asiri, A. M., & El-Sayed, W. S. (2021). Synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer, antifungal and antibacterial agents. Medicinal Chemistry, 17(8), 929-943. [Link]

- Joule, J. A. (2013). Five-membered heteroaromatic compounds.

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

- Google Patents. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Butt, M. S., Riaz, U., & Aamer, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2293–2321. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 834-861. [Link]

-

Song, B. A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Journal of the Chinese Chemical Society, 57(6), 1334-1340. [Link]

-

Organic Synthesis. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (n.d.). Sandmeyer Reaction. [Link]

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-528. [Link]

-

Le, T. N., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(10), 929-943. [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

-

ACS Publications. (2001). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

-

Chemistry LibreTexts. (2023). Reduction of Carboxylic Acids with LiAlH4. [Link]

- Google Patents. (1968). Methods of preparing thiadiazoles.

-

Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

- Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.

-

ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [Link]

-

El-Sayed, W. S., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of the Iranian Chemical Society, 19(11), 4817-4833. [Link]

-

Degani, I., Fochi, R., & Perracino, P. (1998). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Gazzetta Chimica Italiana, 128(1-2), 1-5. [Link]

-

Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. connectjournals.com [connectjournals.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 5-Chloro-1,3,4-thiadiazole-2-methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties, including the capacity for hydrogen bonding and improved lipid solubility conferred by the sulfur atom, make it a valuable scaffold in the design of novel therapeutics.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1] Within this important class of compounds, 5-Chloro-1,3,4-thiadiazole-2-methanol emerges as a key synthetic intermediate, offering a versatile platform for the development of more complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of kinase inhibitors.

Physicochemical and Spectroscopic Profile

5-Chloro-1,3,4-thiadiazole-2-methanol is a heterocyclic compound with the molecular formula C₃H₃ClN₂OS and a molecular weight of 150.59 g/mol .[3]

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂OS | [3] |

| Molecular Weight | 150.59 g/mol | [3] |

| CAS Number | 912669-58-0 | N/A |

| Boiling Point (Predicted) | 310.0±44.0 °C | N/A |

| Density (Predicted) | 1.652±0.06 g/cm³ | N/A |

| pKa (Predicted) | 12.20±0.10 | N/A |

| Melting Point | Not experimentally reported. Analogous compounds like 1-(5-Chloro-1,3,4-thiadiazol-2-yl)ethanol exhibit high decomposition points (~250°C), suggesting strong intermolecular hydrogen bonding.[3] | [3] |

| Solubility | The presence of the polar hydroxymethyl group likely enhances solubility in polar solvents.[3] | [3] |

Spectroscopic Characterization

The structural elucidation of 5-Chloro-1,3,4-thiadiazole-2-methanol is achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the methanol group (-CH₂OH) and the hydroxyl proton (-OH). The chemical shift of the methylene protons would likely appear in the range of 4.5-5.0 ppm, while the hydroxyl proton signal is variable and may be broad.[4]

-

¹³C NMR : The carbon NMR spectrum will display signals corresponding to the two distinct carbon atoms of the thiadiazole ring and the carbon of the hydroxymethyl group.[5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by the presence of a broad stretching band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. Additionally, characteristic vibrations for the C-Cl bond and the C=N and C-S bonds of the thiadiazole ring would be observed.[3]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 150.59. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum.[3]

Synthesis of 5-Chloro-1,3,4-thiadiazole-2-methanol

A primary and well-documented route for the synthesis of 5-Chloro-1,3,4-thiadiazole-2-methanol involves the reduction of its corresponding ester, ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate.[3] This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using common reducing agents.

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-1,3,4-thiadiazole-2-methanol | 912669-58-0 | Benchchem [benchchem.com]

- 3. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including strong aromaticity, metabolic stability, and the ability to act as a bioisostere for other cyclic structures like pyrimidines and thiazoles, have made it a cornerstone in the design of novel therapeutic agents.[2][3][4] This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3,4-thiadiazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of this versatile molecular framework.

The 1,3,4-Thiadiazole Core: A Foundation for Pharmacological Diversity

The 1,3,4-thiadiazole ring is a planar, aromatic system characterized by a unique electron distribution.[5] This imparts favorable pharmacokinetic properties, such as enhanced lipophilicity and membrane permeability, facilitating effective interactions with biological targets.[6] The mesoionic nature of some 1,3,4-thiadiazole derivatives further enhances their ability to cross cellular membranes, leading to good oral absorption and bioavailability.[3][7] The stability of the ring system, coupled with the potential for substitution at the 2 and 5 positions, allows for the creation of large, diverse chemical libraries for high-throughput screening.

The biological activity of 1,3,4-thiadiazole derivatives is intrinsically linked to the substituents attached to the core ring. The presence of specific functional groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins and enzymes.

Caption: The core structure of 1,3,4-thiadiazole.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[6]

Mechanism of Action

The antimicrobial effects of 1,3,4-thiadiazoles are often attributed to their ability to interfere with essential cellular processes in microorganisms. Some derivatives have been shown to inhibit key enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. For instance, certain compounds can act as bioisosteres of natural substrates, competitively inhibiting enzymes crucial for microbial survival.[2] Molecular docking studies have supported these findings by predicting the binding interactions of 1,3,4-thiadiazole derivatives with microbial protein targets.[2]

Structure-Activity Relationship (SAR)

The antimicrobial potency of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents. For example, the presence of a free amino group adjacent to the 1,3,4-thiadiazole ring has been shown to confer significant antibacterial activity.[6] The introduction of halogen atoms, particularly fluorine, on aromatic rings attached to the thiadiazole core often enhances antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

A standard method to quantify the in vitro antimicrobial activity of 1,3,4-thiadiazole derivatives is the broth microdilution assay.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The 1,3,4-thiadiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity: Targeting Malignant Proliferation

The 1,3,4-thiadiazole scaffold is a prominent feature in a number of potent anticancer agents.[7] Its derivatives have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines through various mechanisms.[4]

Mechanisms of Action

The anticancer properties of 1,3,4-thiadiazole derivatives are multifaceted. A key mechanism involves the inhibition of protein tyrosine kinases (PTKs), such as epidermal growth factor receptor (EGFR) and HER-2, which are often overexpressed in cancer cells and play a crucial role in tumor growth and proliferation.[3] Some derivatives also act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the synthesis of guanosine nucleotides, thereby disrupting DNA replication in rapidly dividing cancer cells.[7] Furthermore, certain 1,3,4-thiadiazoles have been found to induce apoptosis (programmed cell death) in cancer cells.[7]

Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer efficacy of 1,3,4-thiadiazole derivatives is significantly influenced by the substituents on the heterocyclic ring. The introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core often enhances the anticancer effect.[7] The specific nature and position of substituents on this aromatic ring can further modulate the activity. For instance, electron-withdrawing groups can increase the potency of some derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a 1,3,4-thiadiazole derivative that reduces the viability of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,3,4-thiadiazole derivative for a specific duration (e.g., 48 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 2g | LoVo | 2.44 | [7] |

| Compound 2g | MCF-7 | 23.29 | [7] |

| Compound 8a | Various | 1.62–4.61 | [3] |

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) is a major research focus.[8][9] 1,3,4-Thiadiazole derivatives have emerged as promising candidates in this therapeutic area.[10]

Mechanism of Action

The anti-inflammatory effects of 1,3,4-thiadiazole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. Some derivatives may also exert their effects by modulating the production of other inflammatory mediators, such as cytokines and nitric oxide.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a 1,3,4-thiadiazole derivative to reduce carrageenan-induced inflammation in the rat paw.

Methodology:

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures.[11] Several 1,3,4-thiadiazole derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models.[12][13]

Mechanism of Action

The anticonvulsant activity of 1,3,4-thiadiazoles is often associated with their ability to modulate the activity of neurotransmitter systems in the brain.[11] One proposed mechanism is the enhancement of GABAergic inhibition by interacting with the GABAA receptor, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal firing.[11] Some derivatives may also exert their effects by blocking voltage-gated sodium or calcium channels.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a 1,3,4-thiadiazole derivative to protect against MES-induced seizures in mice.

Methodology:

-

Animal Grouping and Compound Administration: Mice are divided into control and treatment groups, and the test compound is administered.

-

Induction of Seizure: At the time of peak effect of the compound, a maximal electrical stimulus is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Determination of Protection: The compound is considered to have anticonvulsant activity if it prevents the tonic hind limb extension. The ED50 (the dose that protects 50% of the animals) can be determined.

Future Perspectives and Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly attractive framework for the development of new therapeutic agents.[5] Its synthetic accessibility and the vast chemical space that can be explored through derivatization offer immense opportunities for drug discovery. Future research will likely focus on the development of more selective and potent 1,3,4-thiadiazole derivatives with improved pharmacokinetic and safety profiles. The use of computational tools, such as molecular modeling and virtual screening, will undoubtedly accelerate the identification of promising lead compounds.

References

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (2022-10-17).

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. (2025-04-16).

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. (2022-12-06).

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers. (2022-01-20).

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.

- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][2][3][7]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. (2018-09-21).

- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review.

- 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.

- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation | Journal of Medicinal Chemistry.

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. (2011-07-11).

- New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflamm

- (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.

- Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety | Journal of Agricultural and Food Chemistry.

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. jocpr.com [jocpr.com]

- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 12. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arjonline.org [arjonline.org]

The Enduring Scaffold: An In-Depth Guide to the Chemistry and Therapeutic Potential of 1,3,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including high aromaticity, metabolic stability, and the ability to engage in various biological interactions, have cemented its status as a "privileged scaffold" in drug discovery. This in-depth guide provides a comprehensive overview of the synthesis, reactivity, and extensive pharmacological applications of 1,3,4-thiadiazole derivatives. We will explore the fundamental chemical principles that underpin its versatility and delve into the causality behind experimental choices in its synthesis and modification. This document is intended to serve as a valuable resource for researchers and scientists dedicated to the development of novel therapeutics.

The 1,3,4-Thiadiazole Moiety: A Profile of a Versatile Pharmacophore

The 1,3,4-thiadiazole ring is an electron-deficient system characterized by significant aromaticity, which contributes to its noteworthy in vivo stability and generally low toxicity in higher vertebrates. This inherent stability is a crucial attribute for any successful therapeutic agent. Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring facilitates its ability to traverse cellular membranes, leading to favorable oral absorption and bioavailability.

From a medicinal chemistry perspective, the 1,3,4-thiadiazole nucleus is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes, a mechanism exploited in the development of anticancer agents. The presence of the sulfur atom and the nitrogen atoms also provides key hydrogen bond donor and acceptor sites, enabling strong interactions with biological targets such as enzymes and receptors.

Synthesis of the 1,3,4-Thiadiazole Core: A Practical Approach

The construction of the 1,3,4-thiadiazole ring can be achieved through several synthetic routes. One of the most prevalent and versatile methods involves the cyclodehydration of thiosemicarbazides with carboxylic acids or their derivatives, often in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃). This method is widely adopted due to its efficiency and the ready availability of starting materials.

General Synthetic Workflow: From Carboxylic Acid to 1,3,4-Thiadiazole

The following diagram illustrates a common and reliable workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a class of derivatives with significant biological interest.

Caption: A generalized workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Detailed Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This protocol provides a self-validating system for the synthesis of a representative 2-amino-1,3,4-thiadiazole derivative. The choice of phosphorus oxychloride as the cyclizing and dehydrating agent is critical for driving the reaction to completion.

Materials:

-

Benzoic acid (1a)

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ammonia solution (concentrated)

-

Ethanol

**Procedure

The Synthetic Chemist's Guide to 1,3,4-Thiadiazoles: A Comprehensive Review of Core Methodologies

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for the preparation of 1,3,4-thiadiazoles. We will delve into the mechanistic underpinnings, experimental nuances, and practical applications of the most important synthetic routes, including the cyclization of thiosemicarbazide derivatives, the use of dithiocarbazates, and the versatile Hantzsch-type synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic motif.

Introduction: The Enduring Importance of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties, including high aromaticity and the presence of the -N=C-S- moiety, contribute to its remarkable stability and diverse biological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[1] This has led to their incorporation into a number of commercially available drugs.

The continued interest in 1,3,4-thiadiazole chemistry necessitates a deep understanding of the available synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide will provide a critical overview of the most reliable and versatile methods for the synthesis of this important heterocyclic system.

Key Synthetic Strategies for the 1,3,4-Thiadiazole Core

The construction of the 1,3,4-thiadiazole ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. We will explore the most important of these in detail.

From Thiosemicarbazides: The Workhorse of 1,3,4-Thiadiazole Synthesis

The cyclization of thiosemicarbazides and their derivatives is arguably the most common and versatile method for the synthesis of 2-amino- and 2,5-disubstituted-1,3,4-thiadiazoles. This approach involves the reaction of a thiosemicarbazide with a one-carbon electrophile, typically a carboxylic acid or its derivative, followed by cyclodehydration.

Mechanism of Cyclization:

The general mechanism involves the initial acylation of the N4-nitrogen of the thiosemicarbazide by the carboxylic acid (or its activated form), followed by an intramolecular cyclization and dehydration to afford the 1,3,4-thiadiazole ring. The reaction is typically promoted by a dehydrating agent or acid catalyst.

General reaction pathway for the synthesis of 1,3,4-thiadiazole-2-thiones from dithiocarbazates.

Experimental Protocol: Synthesis of 5-phenyl-1,3,4-thiadiazole-2-thione from Potassium Dithiocarbazinate

-

Potassium dithiocarbazinate is prepared by the dropwise addition of carbon disulfide (7.6 g, 100 mmol) to a stirred solution of potassium hydroxide (5.6 g, 100 mmol) and hydrazine hydrate (5 g, 100 mmol) in ethanol at 0-5 °C.

-

To the resulting suspension of potassium dithiocarbazinate, benzoyl chloride (14.0 g, 100 mmol) is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Concentrated sulfuric acid (10 mL) is then added cautiously, and the mixture is heated at 100 °C for 1 hour.

-

The reaction mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired product. [2]

The Hantzsch Synthesis and Related Reactions: A Classic Approach to Substituted Thiadiazoles

While the classical Hantzsch synthesis is most commonly associated with the preparation of thiazoles, analogous reactions can be employed for the synthesis of 1,3,4-thiadiazoles. This typically involves the reaction of a thiohydrazide or a thiosemicarbazide derivative with an α-halocarbonyl compound.

Mechanism of Hantzsch-type Synthesis:

The reaction proceeds via an initial S-alkylation of the thiohydrazide or thiosemicarbazide with the α-halocarbonyl compound, followed by an intramolecular condensation to form the 1,3,4-thiadiazole ring.

General reaction pathway for the Hantzsch-type synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole from Thiosemicarbazide and 2-bromoacetophenone

-

A mixture of thiosemicarbazide (0.91 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (20 mL) is refluxed for 4 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid is washed with cold ethanol and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to afford the pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents/Conditions | Scope and Limitations |

| From Thiosemicarbazides | Thiosemicarbazides, Carboxylic Acids/Derivatives | POCl₃, PCl₅, PPA, H₂SO₄ | Highly versatile for 2-amino and 2,5-disubstituted derivatives. Can be sensitive to steric hindrance. |

| From Dithiocarbazates | Hydrazine, Carbon Disulfide, Acylating Agents | Strong acids (e.g., H₂SO₄) | Excellent for preparing 2-thione and 2-mercapto derivatives. May require harsh conditions. |

| Hantzsch-type Synthesis | Thiohydrazides/Thiosemicarbazides, α-Halocarbonyls | Reflux in a suitable solvent (e.g., ethanol) | Good for accessing a variety of 2,5-disubstituted thiadiazoles. α-Halocarbonyls can be lachrymatory. |

Conclusion and Future Outlook

The synthesis of 1,3,4-thiadiazoles is a well-established field with a rich history and a vibrant present. The methods outlined in this guide represent the cornerstone of 1,3,4-thiadiazole chemistry, providing chemists with a powerful toolkit for the construction of this important heterocyclic scaffold. The choice of synthetic strategy will continue to be guided by the specific target molecule and the desired efficiency of the process.

Future developments in this area are likely to focus on the development of more sustainable and environmentally friendly synthetic methods, such as the use of microwave-assisted synthesis, solid-phase synthesis, and the development of novel catalytic systems. The continued exploration of the biological activities of novel 1,3,4-thiadiazole derivatives will undoubtedly fuel further innovation in the synthesis of this remarkable class of compounds.

References

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (URL: [Link])

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (URL: [Link])

-

1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (URL: [Link])

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (URL: )

- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (URL: )

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (URL: [Link])

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (URL: [Link])

-

Hantzsch thiazole synthesis - laboratory experiment. (URL: [Link])

Sources

The Thiadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Therapeutic Applications of Thiadiazole Compounds

Abstract

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of thiadiazole derivatives, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. We delve into the mechanistic underpinnings of their biological actions, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the thiadiazole nucleus in their therapeutic discovery programs.

Introduction: The Thiadiazole Core - A Nexus of Therapeutic Potential

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the five-membered 1,3,4-thiadiazole ring stands out as a "privileged structure."[1] Its unique physicochemical properties, including its mesoionic character which facilitates crossing of biological membranes, and its ability to act as a bioisostere of pyrimidine, a key component of nucleic acids, contribute to its diverse pharmacological profile.[2][3] The sulfur atom within the ring, with its low-lying C-S σ* orbitals, creates regions of low electron density, enhancing interactions with biological targets.[2] This guide will explore the multifaceted therapeutic applications of thiadiazole derivatives, highlighting their mechanisms of action and the structural features that govern their efficacy.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Thiadiazole-based compounds have been shown to interfere with critical signaling pathways that are often dysregulated in cancer.

-

Inhibition of Kinase Signaling Pathways: A primary mode of action for many anticancer thiadiazoles is the inhibition of protein kinases that drive cell proliferation, survival, and angiogenesis.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers. Certain thiadiazole derivatives have been designed to inhibit key kinases within this cascade, such as PI3Kα, leading to the suppression of tumor growth.[2]

-

EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are pivotal in the development and progression of several cancers, particularly breast cancer. Thiadiazole-containing compounds have been developed as dual inhibitors of EGFR and HER-2, offering a strategy to overcome resistance to single-target therapies.[5]

-

-

Induction of Apoptosis: Many thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of caspase cascades (caspase-3 and caspase-8) and the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

-

Enzyme Inhibition:

-

Lysine-Specific Demethylase 1 (LSD1): This enzyme is overexpressed in several cancers and plays a crucial role in tumorigenesis. Thiadiazole derivatives have shown potent inhibitory activity against LSD1, leading to cell cycle arrest and apoptosis in cancer cells.[2]

-

Carbonic Anhydrases (CAs): Certain thiadiazole sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX. Inhibition of CA IX can lead to acidification of the intracellular environment, which is detrimental to cancer cell survival.[1]

-

Signaling Pathway Diagram: Thiadiazole Inhibition of the PI3K/Akt Pathway

Caption: A generalized workflow for an in vitro COX-2 inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing the COX-2 inhibitory potential of thiadiazole compounds.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2), and the subsequent reduction to PGH2 is coupled to the oxidation of a chromogenic or fluorogenic probe. The inhibition of this reaction by a test compound is quantified. [6][7] Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

Thiadiazole compounds

-

Positive control inhibitor (e.g., celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the probe in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive/negative controls), and the COX-2 enzyme solution. [7]3. Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. [7]4. Reaction Initiation: Initiate the reaction by adding the arachidonic acid and the probe to each well. [7]5. Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of COX-2 inhibition for each compound concentration. Calculate the IC50 value.

Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several thiadiazole derivatives have demonstrated anticonvulsant activity in preclinical models. [1]

Mechanism of Action

The primary mechanism underlying the anticonvulsant effect of many thiadiazoles is believed to be the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. By potentiating the action of GABA, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.

SAR Insights

The anticonvulsant activity of thiadiazoles is influenced by the lipophilicity and electronic properties of the substituents. The presence of an aromatic ring and a hydrogen-bonding domain are considered important pharmacophoric features.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Principle: An electrical stimulus is delivered to an animal (typically a mouse or rat) to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Materials:

-

Rodents (mice or rats)

-

An electroconvulsive shock apparatus

-

Corneal or ear clip electrodes

-

Thiadiazole compounds

-

Vehicle (e.g., saline, Tween 80 suspension)

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Preparation: Acclimatize the animals to the laboratory conditions.

-

Compound Administration: Administer the thiadiazole compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral).

-

Pre-treatment Time: Allow a specific pre-treatment time for the compound to be absorbed and distributed.

-

Electrical Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose of the compound. Calculate the ED50 (the dose that protects 50% of the animals).

Synthesis of Thiadiazole Derivatives: A Practical Approach

A common and versatile method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones derived from aromatic aldehydes or the direct cyclization of an aromatic carboxylic acid with thiosemicarbazide. [8][9]

Experimental Protocol: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole

This protocol describes a general method for the synthesis of a key thiadiazole intermediate.

Materials:

-

Aromatic carboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl3) or concentrated sulfuric acid

-

Ethanol

-

Appropriate basic solution (e.g., sodium bicarbonate or ammonia solution)

-

Reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1-1.2 equivalents). [10]2. Cyclizing Agent Addition: Slowly add the cyclizing agent (e.g., phosphorus oxychloride or concentrated sulfuric acid) to the mixture with cooling. [8][10]3. Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). [8]4. Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a suitable base until the pH is approximately 8. [10]6. Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole. [10]

Synthesis Scheme: Formation of 2-amino-5-aryl-1,3,4-thiadiazole

Caption: General synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Future Perspectives and Conclusion

The thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more potent and selective thiadiazole derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in treating a wider range of diseases, including neurodegenerative and viral infections. The integration of computational methods, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and optimization of next-generation thiadiazole-based drugs. While several thiadiazole-containing compounds have entered clinical trials, further investigation is needed to fully realize their therapeutic potential in human diseases. [3] In conclusion, the 1,3,4-thiadiazole nucleus represents a highly valuable pharmacophore in drug discovery. Its chemical tractability and broad spectrum of biological activities make it an attractive starting point for the development of novel therapeutics to address unmet medical needs. This guide has provided a comprehensive overview of the current landscape of thiadiazole research, offering both foundational knowledge and practical experimental guidance for scientists in the field.

References

- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). A transition-metal-free condensation of semicarbazide/thiosemicarbazide with aldehydes followed by I2-mediated oxidative C-O/C-S bond formation provides 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles in an efficient and scalable fashion. The Journal of Organic Chemistry, 80(2), 1018–1024.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). Molecules, 27(23), 8278.

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

- Thiadiazole derivatives in clinical trials. (2020).

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.

- Recent review on 1,3,4-thiadiazole derivatives as antimicrobial agents. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1085-1104.

- Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496.

- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. (2014).

- Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079–1100.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). Molecules, 21(11), 1466.

- Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. (2020). Journal of Cancer Science & Research, 13(2), 1-5.

- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (n.d.). BenchChem.

- Li, Y., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 18(7), 7936-7951.

- A Review on Synthetic Methodologies and Pharmacological Importance of 1,3,4-Thiadiazole. (2018). Mini-Reviews in Medicinal Chemistry, 18(17), 1448-1467.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). Molecules, 21(11), 1466.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules, 27(6), 1814.

- Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529.

- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2023). ACS Omega, 8(48), 45867–45883.

- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- Some biologically active 1,2,4-thiadiazoles. (2017). ARKIVOC, 2017(5), 164-180.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

Safety and handling of 5-Chloro-1,3,4-thiadiazole-2-methanol.

An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-1,3,4-thiadiazole-2-methanol

This guide provides a comprehensive overview of 5-Chloro-1,3,4-thiadiazole-2-methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure, known for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific functionalization of this molecule—a reactive chlorine atom and a versatile hydroxymethyl group—makes it a valuable intermediate for synthesizing more complex derivatives.[1][3]

Given its potential utility and inherent reactivity, a thorough understanding of its safety profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its safe management, reactivity, and application.

Hazard Identification and Safety Profile

1.1. GHS Hazard Classification (Anticipated)

The presence of a chlorinated heterocyclic ring suggests potential for toxicity and irritation. The GHS classification for related compounds indicates several hazards.[4][7]

| Hazard Class | Hazard Statement | Rationale / Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Chlorinated organic compounds and heterocyclic amines can exhibit systemic toxicity.[4] |

| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. | Many reactive heterocyclic compounds are corrosive or irritants upon direct contact.[5] |

| Serious Eye Damage / Irritation | H319: Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant damage.[4] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract.[4] |

| Allergic Skin Reaction | H317: May cause an allergic skin reaction. | Some individuals may develop sensitization upon repeated exposure.[7] |

1.2. Precautionary Statements

Based on the anticipated hazards, the following precautionary measures are critical.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8] |

| P264 | Wash skin thoroughly after handling.[4][8] | |

| P270 | Do not eat, drink or smoke when using this product.[4][8] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[4][8] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4][8] |

| P405 | Store locked up.[4][8] | |

| Disposal | P501 | Dispose of contents/container to an authorized hazardous waste collection point.[4] |

Experimental Protocols: Safe Handling and Use

Adherence to a strict, self-validating protocol is essential. The causality behind each step is explained to reinforce the importance of the procedure.

2.1. Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Justification |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields, or tightly sealed goggles. A face shield should be used when handling larger quantities or if there is a splash risk. | Protects against splashes and airborne particles causing serious eye irritation or damage.[4][6] |

| Hand | Nitrile or neoprene gloves, inspected for integrity before use. Use proper glove removal technique. | Prevents skin contact, which may be harmful or cause corrosion/irritation.[5] |

| Body | Chemical-resistant lab coat. For large-scale operations, a chemical-resistant apron or suit may be required. | Protects against contamination of personal clothing and skin.[4][6] |

| Respiratory | Not typically required for small-scale use in a certified chemical fume hood. If a hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of the compound, which may cause respiratory irritation or systemic toxicity.[5][6] |

2.2. Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 5-Chloro-1,3,4-thiadiazole-2-methanol powder.

-

Preparation and Engineering Controls :

-

Action : Designate a specific area for handling, preferably within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

-

Causality : A fume hood is the primary engineering control to minimize inhalation exposure to potentially harmful dust or vapors.[4]

-

-

Donning PPE :

-

Action : Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally gloves.

-

Causality : A standardized sequence ensures maximum protection and prevents contamination of clean items.

-

-

Weighing and Transfer :

-

Action : Handle the solid compound on a disposable weighing paper or in a tared container. Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Perform all transfers slowly and carefully to minimize dust generation.

-

Causality : Minimizing dust is critical to preventing inhalation and contamination of the workspace.[6]

-

-

Dissolution :

-

Action : If preparing a solution, add the solid to the solvent slowly while stirring. Ensure the vessel is appropriately sized to prevent splashing.

-

Causality : Controlled addition prevents splashing of potentially corrosive or toxic material.

-

-

Post-Handling Decontamination :

-

Action : Wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposables (gloves, weighing paper) in a designated hazardous waste container.

-

Causality : Thorough decontamination prevents inadvertent exposure to subsequent users of the space.

-

-

Doffing PPE :

-

Action : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Remove gloves using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water immediately after.

-

Causality : Proper removal technique is crucial to prevent self-contamination after the experiment is complete.

-

Caption: Key reaction pathways for 5-Chloro-1,3,4-thiadiazole-2-methanol.

Role in Drug Discovery and Development

The 1,3,4-thiadiazole core is a cornerstone in medicinal chemistry. [9]Derivatives have demonstrated a vast range of pharmacological activities, including:

-

Anticancer : By targeting key enzymes or disrupting DNA replication in neoplastic diseases. [1][2]* Antimicrobial & Antiviral : Serving as the basis for new agents against various pathogens. [1][9]* Enzyme Inhibition : Acting as inhibitors for enzymes like carbonic anhydrase and cyclin-dependent kinase 9 (CDK9). [1][10] 5-Chloro-1,3,4-thiadiazole-2-methanol serves as a critical starting material for accessing novel compounds within this chemical space, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a desired biological target. [3]

References

-

PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

MDPI. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

-

Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

-

European Chemicals Agency (ECHA). Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H). [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]

-

MDPI. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

Sources

- 1. 5-Chloro-1,3,4-thiadiazole-2-methanol | 912669-58-0 | Benchchem [benchchem.com]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides | MDPI [mdpi.com]

Methodological & Application

Synthesis of 5-Chloro-1,3,4-thiadiazole-2-methanol: An Application Note and Detailed Protocol

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The introduction of various substituents onto the thiadiazole ring allows for the fine-tuning of its pharmacological profile. 5-Chloro-1,3,4-thiadiazole-2-methanol is a key building block for the synthesis of more complex derivatives, with the chlorosubstituent providing a reactive handle for further functionalization and the methanol group offering a site for esterification or etherification.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-1,3,4-thiadiazole-2-methanol. The described methodology is designed for researchers and scientists in drug development and organic synthesis, offering a reliable pathway to this valuable intermediate. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of 5-Chloro-1,3,4-thiadiazole-2-methanol is a multi-step process that begins with the construction of the 1,3,4-thiadiazole ring, followed by the introduction of the chloro and methanol functionalities. The chosen synthetic route is designed to be efficient and utilize readily available starting materials.

The synthesis commences with the acylation of thiosemicarbazide with glycolic acid to form the key intermediate, 2-(hydroxyacetyl)hydrazine-1-carbothioamide. This is followed by a cyclization and dehydration reaction to yield 5-(hydroxymethyl)-1,3,4-thiadiazol-2-amine. Finally, a Sandmeyer reaction is employed to replace the amino group with a chloro substituent, affording the target compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| Thiosemicarbazide | CH₅N₃S | 91.13 | Sigma-Aldrich | ≥99% |